molecular formula C16H10ClN3 B3051149 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile CAS No. 31407-27-9

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

Cat. No. B3051149
CAS RN: 31407-27-9
M. Wt: 279.72 g/mol
InChI Key: UBEKCEMXDFJEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 31407-27-9 . It has a molecular weight of 279.73 . It is in the form of a powder .


Molecular Structure Analysis

The IUPAC name of this compound is 2-amino-6-chloro-4-phenyl-3-quinolinecarbonitrile . The InChI code is 1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H, (H2,19,20) . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

The compound 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a powder at room temperature . It has a molecular weight of 279.73 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : This compound is used in synthesizing 2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrile derivatives, which have been studied for their reactivity towards various compounds and antimicrobial activities (Elkholy & Morsy, 2006).

  • Creation of Antifungal Compounds : Synthesis of 2-amino-5-oxo-4-phenyl-tetrahydroquinoline-3-carbonitrile and its analogues have shown potential antifungal properties, highlighting the relationship between functional group variation and biological activity (Gholap et al., 2007).

  • Microbial Screening : Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl) pyridine-3-yl)-1-(4- substitutedphenyl)-7,7-disubstituted-5-oxo-hexahydroquinoline-3-carbonitrile have shown effective action against tested microbes, indicating their potential in antimicrobial applications (Goswami et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Compounds like 2-amino-4-arylquinoline-3-carbonitriles have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, showing significant potential in this area (Verma et al., 2015).

  • Computational Study on Corrosion Inhibition : A computational study on novel quinoline derivatives, including 2-amino-4-phenylquinoline-3-carbonitriles, has provided insights into their corrosion inhibition performances on iron, supporting their practical applications in corrosion prevention (Erdoğan et al., 2017).

Biological and Chemical Research

  • Biological Activity of Pyran Derivatives : New pyran derivatives based on 8-hydroxyquinoline, including 2-amino-4-phenyl-4H-pyranoquinoline-3-carbonitriles, have demonstrated potential antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).

  • Antitumor Activity in Colorectal Cancer : The quinoline derivative 2-amino-4-(2-chloroquinolin-3-yl)-7-hydroxy-4H-chromene-3-carbonitrile has shown binding to β-Catenin protein, suggesting its potential in antitumor strategies targeting colorectal cancer (Mansour et al., 2021).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKCEMXDFJEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296347
Record name 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

CAS RN

31407-27-9
Record name NSC108905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a yellow solution of 2-amino-5-chlorobenzophenone (2.31 g, 10.0 mmol) in warm (82° C.) dry ethanol (20 ml) was added malononitrile (1.98 g, 30.0 mmol) followed by a solution of sodium ethoxide (9.6 ml of a 3.08 M solution in ethanol, 30.0 mmol). The reaction was heated at reflux for 48 hours, then cooled to room temperature, and the solid filtered off, which was washed with water, ethyl acetate, and dried under reduced pressure to provide 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile as a yellow powder (2.44 g, 87% yield). TLC Rf=0.62 using 1:1 ethyl acetate:hexanes on a silica gel glass backed plate. 1H NMR (DMSO-d6; 400 MHz) δ 7.70-7.58 (m, 5H); 7.56-7.5 (m, 2H); 7.22-7.12 (m, 3H). LC MS (CI) shows M+H 280.
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 2
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 3
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 4
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 5
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.